REACTION_CXSMILES
|
[CH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]=1.[N+](=[C:9]([C:14]([O:16][CH3:17])=[O:15])[C:10]([O:12][CH3:13])=[O:11])=[N-]>CC(CC(C)=O)=O.CC(CC(C)=O)=O.[Cu]>[CH:1]12[C:9]([C:14]([O:16][CH3:17])=[O:15])([C:10]([O:12][CH3:13])=[O:11])[CH:6]1[CH2:5][CH2:4][CH2:3][CH2:2]2 |f:2.3.4|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C1=CCCCC1
|
Name
|
|
Quantity
|
0.037 g
|
Type
|
catalyst
|
Smiles
|
CC(=O)CC(=O)C.CC(=O)CC(=O)C.[Cu]
|
Name
|
|
Quantity
|
22.7 g
|
Type
|
reactant
|
Smiles
|
[N+](=[N-])=C(C(=O)OC)C(=O)OC
|
Type
|
CUSTOM
|
Details
|
To stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxing
|
Type
|
CUSTOM
|
Details
|
over a 25-hour
|
Type
|
TEMPERATURE
|
Details
|
Refluxing
|
Type
|
DISTILLATION
|
Details
|
after which distillation of the reaction mixture
|
Type
|
CUSTOM
|
Details
|
After removing about 32 grams of cyclohexene overhead
|
Type
|
CUSTOM
|
Details
|
to a head temperature of 80° C.
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
C12CCCCC2C1(C(=O)OC)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.08 mol | |
AMOUNT: MASS | 17.53 g | |
YIELD: CALCULATEDPERCENTYIELD | 57.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |